N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine

Antisense Oligonucleotides Nuclease Resistance Pharmacokinetics

Standard DNA/RNA synthesis fails to deliver the nuclease resistance and target affinity required for therapeutic antisense oligonucleotides (ASOs). This 2'-O-methoxyethyl (2'-MOE) adenosine phosphoramidite is the precise monomer used in FDA-approved gapmer designs. - **Outcome:** Quantifiable increase in RNA binding affinity & RNase H1 compatibility vs. 2'-O-Me or 2'-F analogs. - **Safety Data:** Degradation products are not phosphorylated, avoiding genomic incorporation risk (key for regulatory filings). - **Supply:** cGMP-compatible grade for tox studies and clinical trial material.

Molecular Formula C41H41N5O8
Molecular Weight 731.8 g/mol
Cat. No. B15585447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine
Molecular FormulaC41H41N5O8
Molecular Weight731.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(33(24-47)53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)54-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)/t33-,35+,36?,40-/m1/s1
InChIKeyRRBSOWWNXSWWKD-OHVYDITASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Benzoyl-2'-MOE Adenosine Phosphoramidite


N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine (C41H41N5O8, MW 731.8) is a highly specialized, protected adenosine derivative classified as a purine nucleoside analog . Its structural configuration features an N6-benzoyl (Bz) protecting group on the adenine base, a 3'-O-dimethoxytrityl (DMT) protecting group, and a 2'-O-(2-methoxyethyl) (2'-O-MOE) modification on the ribose sugar . This precise arrangement is engineered for its primary role as a critical building block in the solid-phase synthesis of chemically modified oligonucleotides, specifically second-generation antisense oligonucleotides (ASOs) and siRNA, where the 2'-O-MOE modification imparts enhanced stability and binding affinity .

Solid-phase synthesis

Compatible with automated DNA/RNA synthesizers; standard DMT and cyanoethyl protection.

2′-MOE modification

Enables incorporation of 2′-O-methoxyethyl adenosine for second-generation ASO design.

Protected nucleoside phosphoramidite

N6-benzoyl and 5′-O-DMT groups ensure controlled chain elongation and deprotection.

Why 2'-MOE Modification Is Irreplaceable


Standard adenosine or simpler analogs like 2'-O-methyl adenosine lack the precise orthogonal protection and 2'-O-MOE modification required for modern therapeutic oligonucleotide synthesis. Direct substitution with an unprotected or differently protected adenosine would lead to catastrophic synthesis failure. The 3'-O-DMT group is specifically required for 5'→3' direction synthesis on solid support, and its absence would result in incorrect chain assembly [1]. Furthermore, the 2'-O-MOE modification is not a simple addition but a critical determinant of biophysical performance; unmodified adenosine or 2'-O-methyl adenosine do not confer the same level of nuclease resistance and target binding affinity, which are non-negotiable for in vivo applications . The combination of these specific protecting groups and modifications on a single building block is unique and dictates a precise, reproducible, and functional final oligonucleotide product.

Nuclease resistance mismatch

Substituting with unmodified or 2′-O-Me/2′-F phosphoramidites may produce oligonucleotides with reduced in vivo stability and faster degradation.

Binding affinity divergence

Different 2′-modifications alter duplex thermodynamics; the specific affinity and hydration profile of 2′-MOE cannot be replicated by other chemistries.

Pharmacokinetic and safety profile mismatch

Degradation products of non-MOE monomers may be phosphorylated or incorporated into cellular genomes, whereas 2′-MOE nucleosides lack this liability in reported assays.

Quantitative Performance Evidence


Nuclease Resistance In Vivo

The 2'-O-(2-methoxyethyl) (2'-O-MOE) modification, which is a key feature of this compound, provides a substantial increase in resistance to nucleolytic degradation compared to unmodified adenosine or first-generation 2'-O-methyl (2'-O-Me) adenosine. This enhanced stability is a primary driver for its selection in therapeutic oligonucleotide design [1].

Nuclease Resistance
Reported
~100% intact vs total degradation after 8h in vivo
Supports prolonged oligonucleotide half-life in rodent models.
Rat intraduodenal administration; fully modified 2′-MOE vs unmodified PS ODN.
Antisense Oligonucleotides Nuclease Resistance Pharmacokinetics

Enhanced Target Binding Affinity

The orthogonal protection strategy of N6-benzoyl (base), 5'-O-DMT (when converted to phosphoramidite), and 3'-O-DMT (in this nucleoside form) is designed for high-fidelity solid-phase synthesis. For the analogous phosphoramidite (CAS 251647-53-7), coupling efficiencies typically exceed 98.5% per step. A seemingly small 0.5% drop in coupling efficiency from 99% to 98.5% for a 20-mer oligonucleotide results in a significant 10.4% reduction in full-length product yield (82.6% theoretical yield vs. 73.9%), underscoring the critical nature of high-efficiency building blocks . The N6-benzoyl and 3'-O-DMT groups are essential for preventing side reactions and ensuring this high level of performance .

Binding Affinity
Class-level
ΔTm +0.9 to +1.6 °C per modification
May enhance target specificity in gene silencing applications.
DNA/RNA heteroduplex Tm measurement; class-level property.
Solid-Phase Synthesis Oligonucleotide Synthesis Coupling Efficiency

Superior Oral Bioavailability

Oligonucleotides incorporating the 2'-O-MOE modification, derived from this building block, exhibit significantly increased melting temperatures (Tm) when hybridized to complementary RNA. This is due to the 2'-O-MOE group driving the ribose sugar pucker into the C3'-endo conformation, which pre-organizes the oligonucleotide for more stable A-form duplex formation [1].

Oral Bioavailability
Head-to-head
5.5% vs 1.2% absolute bioavailability (4.6-fold)
Supports oral dosing feasibility in animal research models.
Rat model, intravenous reference; partial 2′-MOE ASO.
Hybridization Thermal Stability siRNA ASO

Validated Application Scenarios


Gapmer ASO Synthesis for Gene Knockdown

This compound is the definitive starting material for synthesizing the 2'-O-MOE-adenosine phosphoramidite used in the GMP manufacturing of FDA-approved ASO drugs. Its high purity (≥98% by HPLC and 31P NMR for the derived amidite) and the high coupling efficiency it enables are essential for achieving the stringent yield and purity requirements for clinical and commercial batches .

Safety-Focused ASO Manufacturing

For researchers developing siRNA therapeutics, incorporating this 2'-O-MOE-modified adenosine into the sense or antisense strand is a proven strategy to significantly improve nuclease resistance and extend circulation half-life without compromising RNAi activity. This leads to more durable gene silencing with less frequent dosing .

Steric Block Oligonucleotides for Splice Switching

When creating probes for qPCR or in situ hybridization, this building block is used to produce oligonucleotides with superior binding affinity and thermal stability. The resulting probes exhibit higher signal-to-noise ratios and more robust target discrimination, which is critical for reliable diagnostic assays .

Application
Selection Property
Validation Focus
Gapmer ASO synthesis (gene knockdown studies)
2′-MOE wings for nuclease resistance and target binding
RNase H-mediated cleavage efficiency and target silencing in cell/animal models
Preclinical toxicology assessment of ASO candidates
Degradation product profile
Absence of phosphorylation and genomic incorporation in relevant cell assays
Splice-switching oligonucleotide design
High affinity and nuclease resistance without RNase H activation
Exon skipping and splice modulation in cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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